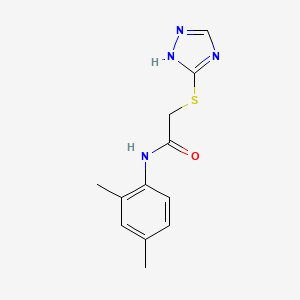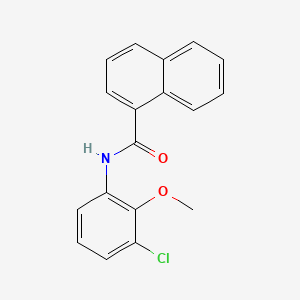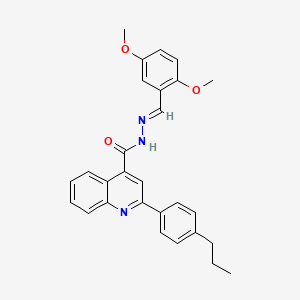![molecular formula C16H23N3O2S B5752557 2-methyl-N-({[4-(4-morpholinylmethyl)phenyl]amino}carbonothioyl)propanamide](/img/structure/B5752557.png)
2-methyl-N-({[4-(4-morpholinylmethyl)phenyl]amino}carbonothioyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-N-({[4-(4-morpholinylmethyl)phenyl]amino}carbonothioyl)propanamide, also known as MPTP, is a compound that has been used in scientific research for its potential in understanding the mechanisms of Parkinson's disease.
Mécanisme D'action
2-methyl-N-({[4-(4-morpholinylmethyl)phenyl]amino}carbonothioyl)propanamide is converted into the toxic metabolite MPP+ by the enzyme monoamine oxidase-B (MAO-B) in the brain. MPP+ then selectively damages dopaminergic neurons in the substantia nigra by inhibiting complex I of the electron transport chain, leading to oxidative stress and cell death.
Biochemical and Physiological Effects:
2-methyl-N-({[4-(4-morpholinylmethyl)phenyl]amino}carbonothioyl)propanamide-induced damage to dopaminergic neurons in the substantia nigra leads to a decrease in dopamine levels in the brain, resulting in symptoms similar to Parkinson's disease. These symptoms include tremors, rigidity, and bradykinesia.
Avantages Et Limitations Des Expériences En Laboratoire
2-methyl-N-({[4-(4-morpholinylmethyl)phenyl]amino}carbonothioyl)propanamide has been widely used in animal models to study Parkinson's disease due to its ability to selectively damage dopaminergic neurons in the substantia nigra. However, the use of 2-methyl-N-({[4-(4-morpholinylmethyl)phenyl]amino}carbonothioyl)propanamide in lab experiments is limited by its toxicity and potential for human exposure.
Orientations Futures
Future research on 2-methyl-N-({[4-(4-morpholinylmethyl)phenyl]amino}carbonothioyl)propanamide could focus on developing new treatments for Parkinson's disease based on the compound's mechanism of action. Other potential directions for research could include developing new animal models for studying the disease and investigating the potential use of 2-methyl-N-({[4-(4-morpholinylmethyl)phenyl]amino}carbonothioyl)propanamide in other neurological disorders.
Méthodes De Synthèse
2-methyl-N-({[4-(4-morpholinylmethyl)phenyl]amino}carbonothioyl)propanamide can be synthesized through a multi-step process involving the reaction of 4-(4-morpholinylmethyl)aniline with carbon disulfide and chloroacetyl chloride to form the intermediate 2-(4-morpholinylmethyl)thiazoline-4-carboxylic acid. This intermediate is then reacted with 2-methylpropanoyl chloride to form 2-methyl-N-({[4-(4-morpholinylmethyl)phenyl]amino}carbonothioyl)propanamide.
Applications De Recherche Scientifique
2-methyl-N-({[4-(4-morpholinylmethyl)phenyl]amino}carbonothioyl)propanamide has been used in scientific research to study the mechanisms of Parkinson's disease. The compound is known to selectively damage dopaminergic neurons in the substantia nigra, resulting in symptoms similar to Parkinson's disease in humans. This makes 2-methyl-N-({[4-(4-morpholinylmethyl)phenyl]amino}carbonothioyl)propanamide a valuable tool for studying the disease and developing new treatments.
Propriétés
IUPAC Name |
2-methyl-N-[[4-(morpholin-4-ylmethyl)phenyl]carbamothioyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2S/c1-12(2)15(20)18-16(22)17-14-5-3-13(4-6-14)11-19-7-9-21-10-8-19/h3-6,12H,7-11H2,1-2H3,(H2,17,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUVJNUCRAPZSEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC(=S)NC1=CC=C(C=C1)CN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(5-tert-butyl-2-furoyl)amino]benzoic acid](/img/structure/B5752515.png)
![ethyl (2-{[(2-nitrophenyl)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5752518.png)
![N'-[(4-tert-butylbenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5752522.png)





![N-[4-(4-morpholinyl)phenyl]-1,2,3-benzothiadiazole-5-carboxamide](/img/structure/B5752553.png)

